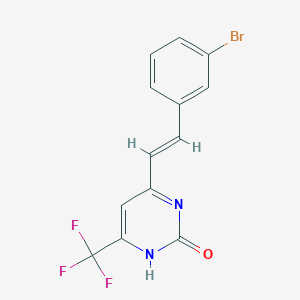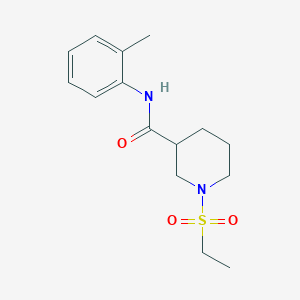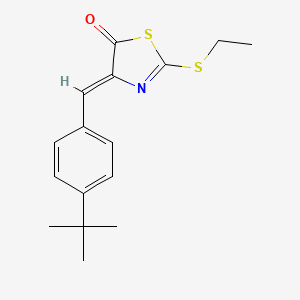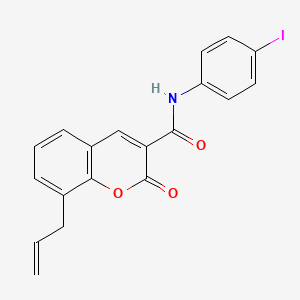![molecular formula C20H22N4O B5387773 1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(2-phenylphenyl)urea](/img/structure/B5387773.png)
1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(2-phenylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(2-phenylphenyl)urea is a compound that features a pyrazole ring and a biphenyl moiety. Pyrazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The biphenyl group adds to the compound’s stability and potential interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(2-phenylphenyl)urea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Alkylation: The pyrazole derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Urea Formation: The final step involves the reaction of the alkylated pyrazole with 2-phenylphenyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(2-phenylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the urea moiety.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(2-phenylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(2-phenylphenyl)urea involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes, potentially inhibiting their activity. The biphenyl group can enhance binding affinity and specificity, leading to more effective inhibition.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-dimethyl-1H-pyrazol-4-yl)-3-phenylurea: Similar structure but lacks the biphenyl group.
1-(2-phenylphenyl)-3-(1H-pyrazol-4-yl)urea: Similar structure but different substitution pattern on the pyrazole ring.
Uniqueness
1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(2-phenylphenyl)urea is unique due to the combination of the pyrazole ring and the biphenyl moiety, which can result in enhanced biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(2-phenylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-14-17(15(2)24-23-14)12-13-21-20(25)22-19-11-7-6-10-18(19)16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H,23,24)(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMDVZPKBKWINX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCNC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5387691.png)
![rel-(4aS,8aR)-6-(1H-indol-2-ylcarbonyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5387699.png)


![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylonitrile](/img/structure/B5387735.png)
![N~2~-acetyl-N~1~-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-D-alaninamide](/img/structure/B5387750.png)

![methyl 3-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5387761.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B5387775.png)
![5-chloro-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5387776.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-2-furamide](/img/structure/B5387788.png)

![5-chloro-N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}pyrimidin-2-amine](/img/structure/B5387817.png)
